molecular formula C13H11N3O2S3 B3502292 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3502292
M. Wt: 337.4 g/mol
InChI Key: MRKPAHFVJUKDEW-UHFFFAOYSA-N
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Description

2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a thiadiazole derivative with an isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.

Scientific Research Applications

2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-1,2,4-thiadiazole derivatives: These compounds share a similar thiadiazole core but differ in their substituents and overall structure.

    Isoindole derivatives: Compounds with an isoindole core but different substituents can have similar chemical properties and applications.

Uniqueness

2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of sulfur and nitrogen heterocycles, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and thiadiazole, known for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N4O3S2C_{11}H_{12}N_4O_3S_2 with a molecular weight of approximately 312.36 g/mol. The InChI key for this compound is WZVJXKXGQJXGJZ-UHFFFAOYSA-N , which facilitates its identification in chemical databases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to our compound. For instance, compounds that share the thiadiazole moiety have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable study reported that derivatives with similar structures exhibited IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .

The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with thiadiazole structures have been shown to increase the G0/G1 phase population while decreasing the S-phase population in treated cells, indicating their potential to inhibit cell division effectively .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties . Compounds possessing the 1,3,4-thiadiazole framework have demonstrated activity against various bacterial strains. For example, certain derivatives showed significant inhibition zones against Salmonella typhi and E. coli, indicating their potential as antibacterial agents .

The presence of the methylsulfanyl group in our compound may enhance its interaction with microbial targets, contributing to its efficacy.

Case Study 1: Anticancer Efficacy

In a study focused on several thiadiazole derivatives, it was found that compounds similar to our target demonstrated promising anticancer activity by inhibiting CDK9 kinase activity and interfering with STAT3 transcriptional activity . The docking studies indicated that these interactions could lead to reduced tumor growth in vivo.

Case Study 2: Antimicrobial Action

Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against pathogenic bacteria. The results showed that specific substitutions on the thiadiazole ring significantly affected antibacterial potency. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

Summary of Research Findings

Activity Cell Line/Pathogen IC50/Zone of Inhibition Mechanism
AnticancerLoVo2.44 µMCell cycle arrest, apoptosis induction
AnticancerMCF-723.29 µMInhibition of CDK9 and STAT3
AntimicrobialE. coliZone of inhibition: 15 mmDisruption of bacterial cell wall synthesis
AntimicrobialS. aureusMIC: 62.5 μg/mLInhibition of protein synthesis

Properties

IUPAC Name

2-[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S3/c1-19-12-14-13(21-15-12)20-7-6-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKPAHFVJUKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione
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2-(2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione

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